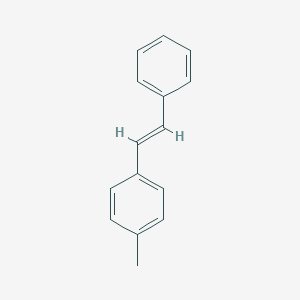

4-Methylstilbene

説明

Structure

3D Structure

特性

IUPAC Name |

1-methyl-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVHDXASYPUCB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1860-17-9 | |

| Record name | Benzene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Reaction Pathways

Established Reaction Pathways for Stilbene (B7821643) Derivatization

Several classical and modern synthetic routes are employed for the derivatization of stilbenes. These include olefination reactions, condensation approaches, and palladium-catalyzed coupling reactions. wiley-vch.deandrews.educhemrxiv.org

The Wittig reaction is a fundamental method for alkene synthesis, involving the reaction of an aldehyde or ketone with a triphenylphosphonium ylide to produce an alkene and triphenylphosphine (B44618) oxide. wiley-vch.dequizlet.com For stilbene synthesis, this typically involves the reaction of an aromatic aldehyde with a benzyltriphenylphosphonium (B107652) ylide. The reaction can yield a mixture of cis (Z) and trans (E) isomers. quizlet.com Stereochemical control in the Wittig reaction can be influenced by the nature of the ylide (stabilized vs. unstabilized) and reaction conditions (e.g., solvent, temperature, base). Stabilized ylides generally favor the formation of the E-alkene, while unstabilized ylides often lead to the Z-alkene. Benzyltriphenylphosphonium chloride (PubChem CID: 70671) is a common precursor for generating the phosphonium (B103445) ylide used in stilbene synthesis. cenmed.comfishersci.sesigmaaldrich.comnih.govebricmall.com

The Horner–Wadsworth–Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions (phosphonate ylides) instead of phosphonium ylides. wiley-vch.dequizlet.com These phosphonate (B1237965) carbanions are generally more nucleophilic and basic than their Wittig counterparts. A significant advantage of the HWE reaction is the easy removal of the dialkyl phosphate (B84403) salt by-product through aqueous extraction. wiley-vch.de This reaction typically produces olefins (alkenes) with excellent E-selectivity. quizlet.comresearchgate.netbeilstein-journals.org For instance, stilbenes are often produced with high E-selectivity, with E/Z ratios exceeding 99:1 for many substituted benzaldehyde (B42025) substrates. researchgate.net Electron-donor substituted benzaldehydes, such as p-methoxybenzaldehyde, tend to give higher yields in HWE reactions. researchgate.net Diethyl benzylphosphonate (PubChem CID: 14122) is a common reagent used in HWE olefination for stilbene synthesis. sigmaaldrich.comuni.lunih.govnih.gov The synthesis of E-stilbenes, including those with electron-withdrawing groups, has been successfully achieved via HWE reactions. wiley-vch.deresearchgate.netbeilstein-journals.org

Aldol-type condensation reactions offer a straightforward route for preparing stilbene derivatives. This method typically involves the condensation of an aromatic aldehyde with an activated methylarene or phenylacetic acid. wiley-vch.deandrews.edu For example, the condensation of 2,4-dinitrotoluene (B133949) and 4-nitrophenylacetic acid with an aromatic aldehyde has been studied. wiley-vch.de The reaction proceeds via the addition of a carbanion, formed by proton abstraction from an active methylene (B1212753) group (e.g., of 2,4-dinitrotoluene or phenylacetic acid), to the carbonyl group of the aldehyde. wiley-vch.de While relatively simple, aldol-type condensations for stilbene synthesis often suffer from low yields. wiley-vch.deandrews.edu Starting materials like 4-methylbenzaldehyde (B123495) (PubChem CID: 7725) and phenylacetic acid (PubChem CID: 999) or 4-methylphenylacetic acid (PubChem CID: 248474) could be relevant for synthesizing 4-Methylstilbene through this approach. atamankimya.comiarc.frnih.govnih.govfishersci.cabmrb.iowikipedia.org

The Siegrist method is a notable synthetic route for stilbene compounds, particularly recognized for its exceptionally high selectivity. wiley-vch.deandrews.educhemrxiv.org This method often yields specific stereoisomers with remarkable preference. For instance, in the synthesis of 4-methoxy-4-methyl stilbene, the Siegrist method demonstrated a 100-fold higher selectivity for the cis-configuration. wiley-vch.de The high selectivity in this reaction is attributed to an anti-elimination (E2) from the least energetic conformation. wiley-vch.de

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction used for the formation of carbon-carbon bonds, including the stereoselective synthesis of stilbenes. wiley-vch.deandrews.educhemrxiv.orgorganic-chemistry.org This reaction involves the coupling of an aryl or vinyl halide with an alkene (olefin) in the presence of a palladium catalyst and a base, such as triethylamine. wiley-vch.de Palladium(0) compounds, often generated in situ from palladium(II) precursors, are typically employed as catalysts. wiley-vch.de The Heck reaction is known for its ability to produce E-stilbenes with high stereoselectivity. wiley-vch.deorganic-chemistry.org

Negishi and Stille coupling reactions are both palladium-catalyzed cross-coupling methodologies widely utilized in organic synthesis for forming carbon-carbon bonds, including those found in stilbenes. wiley-vch.deandrews.educhemrxiv.orgorganic-chemistry.org

Negishi Coupling : This reaction involves the palladium-catalyzed cross-coupling of an organozinc reagent with an alkenyl or aryl halide or triflate. wiley-vch.deandrews.eduorganic-chemistry.orgrsc.orguliege.be It has been successfully applied in the preparation of stilbene-based pro-ligands. rsc.org

Stille Coupling : The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin reagent and an alkenyl or aryl halide or triflate. wiley-vch.deandrews.educhemrxiv.orgorganic-chemistry.org Both Negishi and Stille couplings offer versatile routes to construct substituted stilbenes by coupling appropriate aryl or vinyl precursors.

Barton–Kellogg–Staudinger Reaction

The Barton–Kellogg reaction, often combined with the Staudinger reaction, is a versatile method for synthesizing alkenes, particularly overcrowded ones, through a modified diazo-thioketone coupling. While specific examples for this compound synthesis via this route are not extensively detailed in general literature, the principle involves the reaction of a diazo compound with a thioketone to form a thiadiazoline intermediate, which then extrudes nitrogen to yield a thiirane. Desulfurization of the thiirane, typically through a Wittig-type reaction or using phosphines (Staudinger-like), leads to the formation of the desired alkene. This methodology could potentially be adapted for this compound synthesis by employing appropriately substituted diazo compounds and thioketones that would lead to the formation of the 1-methyl-4-[(E)-2-phenylethenyl]benzene structure. wiley-vch.de

McMurry Coupling Reaction

The McMurry coupling reaction is a reductive coupling process that facilitates the formation of symmetrical internal alkenes from two identical carbonyl compounds, such as aldehydes or ketones. thieme-connect.dethieme-connect.de This reaction typically utilizes low-valent titanium species, generated in situ by reducing titanium(III) or titanium(IV) chloride with various reducing agents like lithium or zinc. thieme-connect.dethieme-connect.de

For the synthesis of this compound (1-methyl-4-[(E)-2-phenylethenyl]benzene), an unsymmetrical stilbene, a cross-coupling variant would be required, or a symmetrical coupling followed by further modification. However, the McMurry coupling is primarily noted for the synthesis of symmetrical (E)-stilbene derivatives from corresponding benzaldehydes. thieme-connect.dethieme-connect.de For instance, the reductive coupling of benzaldehyde with low-valent titanium species yields stilbene. thieme-connect.dethieme-connect.de By extending this principle, the coupling of 4-methylbenzaldehyde with benzaldehyde could theoretically lead to this compound, although the stereoselectivity and yield for unsymmetrical couplings can be more complex. Functional groups such as ethers, esters, acetals, halides, and sulfides are generally compatible with the McMurry coupling conditions. thieme-connect.dethieme-connect.de

Table 1: Representative McMurry Coupling Conditions for Stilbene Synthesis

| Reducing Agent | Solvent | Conditions for Ti Species Generation | Coupling Conditions | E/Z Ratio | Yield (%) |

| TiCl₃, Li | DME | Reflux, 1 h | Reflux, 16 h | 100:0 | 97 |

| TiCl₃, Li | THF | Reflux, 3 h, then I₂, rt, 5 min | 0–5 °C, 3 h | 100:0 | 85 |

| TiCl₄, Zn | Dioxane | - | Reflux, 4 h | 99:1 | 98 |

| AlCl₃, Zn | MeCN | - | Reflux, 10 h | 99:1 | 92 |

| InCl₃, Zn | MeCN | - | Reflux, 8 h | 98:2 | 93 |

| NbCl₅, MeLi | DME | 80 °C, 24 h | Reflux, 8 h | 100:0 | 100 |

| Data adapted from Takeda and Tsubouchi, Science of Synthesis. thieme-connect.de |

Perkin Reaction

The Perkin reaction is a condensation reaction primarily used for the synthesis of cinnamic acids, which are precursors to stilbenes. It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wiley-vch.de While the direct formation of stilbenes from a Perkin reaction is less common, cinnamic acid derivatives can be decarboxylated or further reacted to yield stilbenes. For instance, a mild and convenient one-pot, two-step synthesis of hydroxystilbenes has been reported using the Perkin reaction, starting from a substituted benzaldehyde and a substituted phenylacetic acid. wiley-vch.de To synthesize this compound, a Perkin-type condensation could involve 4-methylbenzaldehyde and phenylacetic anhydride (or a derivative of phenylacetic acid), followed by a decarboxylation and reduction or another olefination step to form the stilbene double bond.

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives often involves modifying the aromatic rings with various substituents, such as methoxy (B1213986) or hydroxy groups, or introducing additional methyl groups.

Preparation of Substituted Methoxy- and Hydroxy-Stilbenes

The preparation of substituted methoxy- and hydroxy-stilbenes often utilizes reactions that form the stilbene core from appropriately substituted starting materials. For example, 4-methoxyphenylacetic acid and 4-hydroxyphenylacetic acid are common building blocks in organic synthesis. nih.govfishersci.cawikipedia.orgfishersci.cafishersci.nothegoodscentscompany.commpg.debmrb.iocdutcm.edu.cn

One common approach for synthesizing methoxy- and hydroxy-stilbenes is through Wittig or Wittig-Horner reactions, or aldol-type condensations. For instance, the condensation of an aromatic aldehyde with an activated methylarene or phenylacetic acid can be used to prepare stilbene derivatives. wiley-vch.de Symmetric dimethoxystilbenes can be obtained by the reductive coupling of corresponding methoxybenzaldehydes using low-valent titanium reagents (McMurry reaction). fu-berlin.de This suggests that a similar approach could be used to synthesize 4-methyl-4'-methoxystilbene by coupling 4-methylbenzaldehyde with 4-methoxybenzaldehyde (B44291). Similarly, 4-methyl-4'-hydroxystilbene could be envisioned from 4-methylbenzaldehyde and 4-hydroxybenzaldehyde.

Synthesis of 4,4′-Disubstituted Stilbenes

The synthesis of 4,4′-disubstituted stilbenes often involves the coupling of two identical or different 4-substituted aromatic precursors. The McMurry coupling reaction is particularly effective for synthesizing symmetrical (E)-stilbene derivatives from corresponding benzaldehydes. thieme-connect.dethieme-connect.de For instance, 4,4'-dimethoxystilbene (B100889) can be synthesized from 4-methoxybenzaldehyde via McMurry coupling. fishersci.canih.govfishersci.no This principle can be extended to the synthesis of 4,4'-dimethylstilbene from 4-methylbenzaldehyde. If one aims for this compound itself, which is a 4-monosubstituted stilbene, it would involve coupling 4-methylbenzaldehyde with benzaldehyde, or a similar cross-coupling strategy.

Another approach involves aldol-type condensation reactions. Starting from para-substituted toluenes or para-substituted aromatic aldehydes, 4,4′-disubstituted stilbenes can be obtained. wiley-vch.de

Synthesis of α-Methylstilbene Analogues

α-Methylstilbene analogues are characterized by a methyl group directly attached to the double bond carbon. These compounds exist as (E) and (Z) isomers, such as (E)-α-methylstilbene and (Z)-α-methylstilbene. fishersci.cafishersci.canih.govnist.gov

Synthetic routes to α-methylstilbene analogues often involve Wittig reactions or related olefination methods. For example, the classic Wittig reaction involves treating a benzyl (B1604629) halide with triphenylphosphine to form a phosphonium salt, which is then deprotonated to a phosphorus ylide. This ylide then reacts with an aryl aldehyde to yield the stilbene, typically as a mixture of (E)- and (Z)-isomers. fu-berlin.de To synthesize α-methylstilbene (1,2-diphenylpropene), one could envision the reaction of acetophenone (B1666503) (or a derivative) with a benzyl ylide, or benzaldehyde with a methyl-substituted benzyl ylide. The stereochemical outcome of such reactions can be influenced by the reaction conditions and the substituents on the aldehydes. rsc.org

Synthesis of Pentafluorostilbene Derivatives

While the primary focus of this article is this compound, the synthesis of pentafluorostilbene derivatives offers insights into the broader methodologies applicable to substituted stilbenes. Pentafluorostilbene derivatives, such as 1,2,3,4,5-pentafluoro-6-[(E)-styryl]benzene derivatives, are synthesized for their utility as photosensitizers in photopolymerization processes. researchgate.nettandfonline.comresearchgate.net These syntheses typically involve the construction of the stilbene core with specific fluorinated aromatic precursors. Although not directly producing this compound, the general principles of carbon-carbon bond formation and stereochemical control employed in the synthesis of pentafluorostilbene derivatives are broadly relevant to the preparation of other stilbene compounds, including this compound.

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of stilbene synthesis is vital for controlling reaction outcomes, particularly stereoselectivity and yield. Key mechanistic pathways involve specific intermediates and elimination processes.

Stereoselectivity in Stilbene Synthesis (e.g., Cis-Configuration Selectivity)

Stilbenes can exist as two geometric isomers: (E)- (trans) and (Z)- (cis). The (Z)-isomer is generally less stable due to steric hindrance between the aromatic rings, which forces them out of coplanarity and prevents full conjugation. wikipedia.org Therefore, synthetic methods often aim for the more thermodynamically stable (E)-isomer.

Several reactions are known for their stereoselective outcomes in stilbene synthesis:

Wittig Reaction: This widely used method, involving the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide, typically favors the formation of the (E)-alkene (trans-isomer). wiley-vch.de An aqueous Wittig methodology has also been explored for α-methylstilbene derivatives, revealing non-intuitive differences in (E)/(Z) stereoselectivity depending on the isomeric Wittig routes employed. researchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction using stabilized phosphonate carbanions, the HWE reaction predominantly yields (E)-alkenes. wiley-vch.de

Heck Reaction: Palladium-catalyzed Heck coupling reactions, which involve the coupling of aryl halides with styrene (B11656) derivatives, are known for their high stereoselectivity towards the (E)-stilbene isomer. wiley-vch.de

Despite the general preference for the (E)-isomer, specific conditions or substituents can influence cis-selectivity. For instance, in the synthesis of 4-methoxy-4-methyl stilbene, a derivative closely related to this compound, a remarkable 100-fold increase in cis-configuration selectivity was observed. This heightened selectivity was attributed to an anti-elimination (E2) mechanism proceeding from the least energetic conformation of the intermediate. wiley-vch.describd.com Furthermore, studies on α-methylstilbene have shown an increased fraction of the cis-isomer at equilibrium compared to unsubstituted stilbene, highlighting the impact of the methyl group on the steric and electronic landscape. researchgate.net

E2 Elimination Mechanisms

E2 (bimolecular elimination) reactions play a significant role in the formation of carbon-carbon double bonds in stilbene synthesis. An E2 reaction is a concerted process where a base simultaneously removes a proton from a carbon atom (β-carbon) while a leaving group departs from an adjacent carbon atom (α-carbon), leading to the formation of an alkene. The key characteristic of E2 elimination is its anti-periplanar geometry, meaning the proton and the leaving group must be on opposite sides of the bond being broken and in the same plane. masterorganicchemistry.com

As noted in the context of stereoselectivity, the anti-elimination (E2) from the least energetic conformation was a decisive factor in achieving high cis-configuration selectivity for 4-methoxy-4-methyl stilbene. wiley-vch.describd.com This demonstrates how the E2 mechanism can dictate the stereochemical outcome in stilbene synthesis. In general, E2 eliminations tend to produce the more stable alkene product, following Zaitsev's Rule, which also influences the distribution of stereoisomers (e.g., favoring trans-alkenes over cis-alkenes when applicable). libretexts.org

Carbanion and Carbonium Ion Intermediates in Condensation Reactions

Condensation reactions, particularly aldol-type condensations, are fundamental routes to stilbene derivatives and frequently involve carbanion and carbonium ion intermediates. In the aldol-type condensation of aromatic aldehydes with activated methylarenes or phenylacetic acid, the reaction initiates with the formation of a carbanion. This carbanion is generated by the abstraction of a proton from an active methylene group (e.g., of 2,4-dinitrotoluene) by a base, such as piperidine. wiley-vch.describd.com

Carbanions are versatile intermediates that can undergo various reactions, including addition to carbonyl groups, as seen in aldol condensations, and elimination reactions, which are crucial for forming the final alkene product. scribd.com Carbonium ions, while not always directly involved in the initial condensation step for stilbene formation, can be relevant in subsequent transformations or in alternative synthetic routes involving electrophilic additions and rearrangements. For example, carbonium ion intermediates are implicated in the reduction of certain aromatic ketones. researchgate.net

Photochemistry and Photophysical Characterization

Electronic Excited State Dynamics of 4-Methylstilbene

The absorption of light by this compound leads to the population of its electronic excited states, primarily the first excited singlet state (S1). The subsequent dynamics within this state are crucial for its photochemical fate.

Stilbene (B7821643) derivatives, including this compound, possess characteristic absorption and fluorescence properties stemming from the π-electron system of their ethenediyl group wiley-vch.de. Upon excitation, this compound enters its S1 state. While specific detailed spectroscopic data for this compound's S1 absorption and fluorescence are often discussed in the context of general stilbene behavior, studies have noted its fluorescence characteristics, particularly when encapsulated in host molecules acs.orgiitpkd.ac.innih.gov. For instance, the fluorescence of 4-ethyl-4′-methylstilbene (a closely related derivative) was observed to be significantly quenched when encapsulated in a tight-fitting capsule, suggesting a distortion of its ground-state geometry nih.govsemanticscholar.org. However, when the capsule was elongated, allowing for a more coplanar arrangement, the fluorescence was restored nih.govsemanticscholar.org. The S1 state in stilbene and its derivatives can exhibit either n/π* or π/π* character researchgate.net.

A defining feature of stilbene photochemistry is the rapid torsional relaxation around the central double bond in the excited state wiley-vch.deresearchgate.net. This twisting motion leads to the formation of a twisted intermediate, often referred to as a "phantom state" researchgate.netresearchgate.netpsu.edu. For trans-stilbene (B89595), this torsional relaxation occurs over a small energy barrier, approximately 3 kcal/mol, contributing to a short S1 lifetime of about 100 picoseconds (ps) psu.edu.

Computational studies on stilbene reveal that the S1 potential energy curve experiences an energy increase as the molecule twists from the trans-conformation towards the twisted geometry researchgate.net. This S1 curve can cross with a neutral doubly excited S2 potential energy curve, which exhibits a minimum at the twisted structure researchgate.net. From this twisted structure, the molecule can then decay non-radiatively to the ground state, leading to isomerization researchgate.net. In α-methylstilbene, a rapid torsional relaxation of the excited trans-isomer (1t-MeSt) to a twisted intermediate (1p) has been observed with a rate constant of 2.9 × 10^12 s^-1, which accounts for a notable decrease in its fluorescence quantum yield researchgate.netresearchgate.net. This suggests that this compound likely undergoes similar ultrafast torsional relaxation.

Ultrafast spectroscopy, particularly femtosecond (fs) transient absorption techniques, provides critical insights into the real-time dynamics of excited states. For stilbene, the cis-trans isomerization reaction in liquid media has been observed to occur within a timeframe of 0.3 to 2 ps, while the trans-cis reaction typically takes around 100 ps tsu.ru. The fluorescence lifetime of trans-stilbene at room temperature is approximately 108 ps, a process intrinsically linked to bond twisting, with a corresponding quantum yield of about 0.05 umich.edu. Studies on cis-α-methylstilbene have shown a faster decay rate to the ground state compared to cis-stilbene (B147466), attributed to the absence of a slow decay component researchgate.net. These ultrafast dynamics highlight the efficiency of non-radiative pathways in stilbene derivatives.

Table 1: Representative Ultrafast Dynamics Parameters for Stilbene and Derivatives

| Parameter | Value (Stilbene/Derivative) | Reference |

| cis-trans Isomerization Time | 0.3–2 ps (Stilbene) | tsu.ru |

| trans-cis Isomerization Time | ~100 ps (Stilbene) | tsu.ru |

| Fluorescence Lifetime (trans-Stilbene) | ~108 ps | umich.edu |

| Fluorescence Quantum Yield (trans-Stilbene) | ~0.05 | umich.edu |

| Torsional Relaxation Rate (1t-MeSt) | 2.9 × 10^12 s^-1 (α-Methylstilbene) | researchgate.netresearchgate.net |

Intersystem crossing (ISC), the transition from a singlet excited state (S1) to a triplet excited state (T1), is another important deactivation pathway in stilbene derivatives acs.orgiitpkd.ac.inresearchgate.net. The T1 potential energy curve for stilbene indicates that rotation of the C=C bond can lead to a twisted conformation, from which the molecule can decay to the ground-state surface researchgate.net. Research suggests that ISC precedes the viscosity-dependent step in the trans → cis photoisomerization of stilbene researchgate.net. The S1 state can directly transition to the T1 state via ISC researchgate.net. Furthermore, in supramolecular contexts, the presence of specific host molecules, such as octa acid (OA) with its multiple carbonyl chromophores, can facilitate ISC of the host, allowing it to act as a triplet energy donor to encapsulated guests like this compound nsf.gov.

Photoisomerization Processes

Photoisomerization is a hallmark reaction of stilbene and its derivatives, involving the reversible interconversion between trans and cis isomeric forms upon light absorption.

This compound, along with other stilbene derivatives, undergoes both trans-cis and cis-trans photoisomerization wiley-vch.deresearchgate.nettsu.ruiupac.orgacs.org. This process fundamentally involves the twisting of the stilbene fragments around the central carbon-carbon double bond, occurring from either the lowest excited singlet or triplet state wiley-vch.de. The trans-cis photoisomerization of stilbene is a well-established reaction known for its high quantum yield and rapid rates in both liquid and gaseous phases tsu.ru.

The composition of the photostationary state (PSS), the equilibrium mixture of isomers achieved under continuous irradiation, can be significantly influenced by the surrounding environment. For example, when stilbene is encapsulated within a supramolecular host like octa acid (OA), the PSS composition differs markedly from that in isotropic solutions acs.org. For stilbene included in OA, prolonged irradiation resulted in a PSS comprising 80% trans and 20% cis isomers, a stark contrast to the 17% trans and 79% cis observed in hexane (B92381) acs.org. This highlights the ability of confined environments to alter the photoisomerization equilibrium acs.org.

Table 2: Photostationary State (PSS) Composition for Stilbene

| Environment | trans Isomer (%) | cis Isomer (%) | Reference |

| Octa Acid Capsule | 80 | 20 | acs.org |

| Hexane Solution | 17 | 79 | acs.org |

Photochromism and its Reversibility

This compound demonstrates photochromic behavior, undergoing reversible photoisomerization upon exposure to ultraviolet (UV) light. This process involves the interconversion between its cis and trans isomeric forms. Studies on low-molecular-weight stilbene derivatives, including this compound, indicate that this photoisomerization follows first-order kinetics. A key characteristic of this reversible two-state system is the presence of an isosbestic point, typically observed around 267 nm in its UV absorption spectra, which confirms the direct interconversion between the cis and trans isomers without significant accumulation of intermediates. The photochromic nature of this compound is further supported by observations of related methylated stilbenes, where prolonged irradiation leads to a photostationary state, with the cis and trans isomer ratios being dependent on the environment.

Electrocyclization Pathways (e.g., Dihydrophenanthrene Formation)

Stilbene derivatives, including this compound, are known to undergo photochemical electrocyclization, a process that can lead to the formation of polycyclic aromatic hydrocarbons (PAHs) such as dihydrophenanthrene derivatives. Under UV irradiation, the cis isomer of stilbene can undergo a conrotatory 6π-electrocyclic ring closure from its S₁ excited state to form 4a,4b-dihydrophenanthrene (B14708593). This dihydrophenanthrene intermediate can subsequently aromatize into phenanthrene (B1679779) in the presence of oxidants like iodine or oxygen.

While direct quantitative data for this compound's photochemical electrocyclization to dihydrophenanthrene is less extensively detailed in the provided sources, the general principles observed for stilbene and other methyl-substituted stilbenes apply. For instance, studies on α-methyl-cis-stilbene show that upon ππ* excitation, it undergoes an excited-state branching reaction that leads to the formation of 4a,4b-dihydrophenanthrene (DHP) as one of the products. This indicates that the presence of a methyl group does not preclude this electrocyclization pathway. The branching ratio for DHP formation versus twisting to the trans-form has been theoretically calculated for α-methyl-cis-stilbene, demonstrating the competition between these two primary photoprocesses.

Influence of Molecular Structure on Isomerization Branching Ratios

The molecular structure, particularly the position and number of methyl substituents, exerts a significant influence on the excited-state behavior and the branching ratios of photoisomerization and other photochemical pathways in stilbene derivatives. For α-methyl-cis-stilbene, the methyl group introduces steric hindrance that affects the potential energy surface of the excited state, thereby influencing the partitioning between different decay channels. Theoretical studies performing on-the-fly molecular dynamics simulations have calculated the branching ratio for α-methyl-cis-stilbene upon ππ* excitation, showing a distribution between dihydrophenanthrene (DHP) formation and twisting towards the trans-form.

For instance, the calculated branching ratio for α-methyl-cis-stilbene was found to be DHP:twist = 11:29, indicating that the trans-methylstilbene is a dominant product. This contrasts with unsubstituted stilbene, where the branching ratios might differ. The steric requirements of the methyl group can lead to significant departures from planarity in the trans-compounds, which can reduce their polarizability and affect properties like refractive index differences. Furthermore, the position of methyl substituents can impact the photostationary state composition, as observed with 4,4′-dimethylstilbene in different environments.

Table 1: Calculated Branching Ratios for α-Methyl-cis-Stilbene Photoreaction

| Product Pathway | Theoretical Branching Ratio | Experimental Branching Ratio (for comparison) |

| Dihydrophenanthrene (DHP) | 11 | 10 |

| Twisted (trans-form precursor) | 29 | 35 |

Solvent Effects on Photoisomerization

The surrounding solvent environment plays a crucial role in influencing the photoisomerization dynamics and photostationary states of stilbene derivatives, including this compound. The polarity and viscosity of the solvent can affect the excited-state lifetimes and the efficiency of various photochemical processes.

Photoreactivity with Solvents and Additives

Photochemical Addition Reactions (e.g., Methanol (B129727) Adduct Formation)

This compound, like other stilbene derivatives, undergoes photochemical addition reactions with certain solvents, notably methanol. When this compound is irradiated in methanol under anaerobic conditions, a methanol adduct is formed through photochemical addition to the olefinic double bond. This reaction is a general feature of stilbene derivatives, and for asymmetrically substituted stilbenes like this compound, the addition often occurs regioselectively.

For this compound (identified as 8c in one study), the predominant methanol adduct formed is α-methoxy(4-methyl)bibenzyl (identified as 10c), following Markovnikov's rule. The progress of this photoreaction can be monitored as a function of irradiation time. While photochemical addition of methanol to stilbene is less efficient than E,Z-isomerization (with an estimated upper limit for the quantum yield of methanol addition to stilbene being 0.01), it is a significant competitive pathway, especially under non-oxidative conditions. Mechanistically, such additions can involve either direct addition of methanol to the alkenic bond or insertion by methanol of a carbene intermediate, which arises from a 1,2-hydrogen shift in the excited state of the alkene.

Exciplex Formation

Exciplex formation represents another important aspect of the photoreactivity of this compound with additives. An exciplex is an excited-state complex formed between an excited molecule (e.g., this compound in its excited singlet state) and a ground-state molecule (an electron donor or acceptor).

Studies on stilbene and its derivatives have shown that exciplex formation with secondary or tertiary amines is a notable aspect of their photochemistry. This compound (identified as 8c in one study) has been synthesized and used in investigations where exciplex formation with amines was observed. These exciplexes typically possess charge-transfer character and tend to dissociate into radical ion-pairs. It is generally considered improbable that these exciplexes serve as precursors for certain intramolecular rearrangements, such as 1,3-hydrogen shifts, due to their charge-transfer nature. While the formation of excimers (excited-state complexes between two identical molecules) has been observed for other stilbenoid compounds, the interaction of this compound with different chemical species to form exciplexes highlights its diverse excited-state reactivity.

Supramolecular Photochemistry in Confined Environments

Supramolecular assemblies, by pre-organizing reactant molecules, play a crucial role in controlling excited-state processes. Octa acid (OA), a water-soluble synthetic cavitand, serves as an exemplary host system due to its ability to spontaneously self-assemble in aqueous environments, forming well-defined capsules through hydrophobic effects. These capsules provide a confined, hydrophobic space that can significantly alter the photophysical and photochemical properties of encapsulated guest molecules compared to their behavior in bulk organic solvents. nih.govwikipedia.org

Encapsulation within Self-Assembled Host Systems (e.g., Octa Acid Capsules)

Octa acid (OA) is known to form various host-guest complexes, including 1:1, 2:1, and 2:2 (host-guest) ratios, with a wide range of organic molecules. nih.gov For many guest molecules, including this compound, the predominant complex formed is a 2:1 host-guest capsuleplex, where two molecules of OA encapsulate a single guest molecule. nih.gov In this capsuleplex, the guest molecule is fully protected from the surrounding aqueous environment, residing within a confined hydrophobic cavity. nih.gov The unique structure of the OA capsule, with dimensions similar to other cavitands, allows it to remain closed during the excited-state lifetime of the included molecules, thereby facilitating excited-state chemistry within a restricted space.

Guest-Host Dynamics and Conformation Control

The dynamics and conformation of this compound within the OA capsule have been extensively investigated using techniques such as luminescence and 1H NMR spectroscopy. nih.gov While the translational motion of the encapsulated guest is arrested, rotation within the confined space remains possible. nih.gov This rotational freedom is crucial for understanding how the confined environment influences molecular behavior.

Studies using 1H NMR spectroscopy have revealed distinct differences in the rotational dynamics of symmetrical versus unsymmetrical guests within the OA capsule. For a symmetrical guest like 4,4′-dimethylstilbene, the 1H NMR spectrum exhibits a single set of signals for the host protons, indicating free rotation along the short axis of the guest within the capsule. This free rotation effectively makes the two halves of the capsuleplex magnetically equivalent. nih.gov

In contrast, for an unsymmetrical guest such as this compound, the 1H NMR spectra show multiple split host peaks. nih.gov This splitting suggests that this compound does not freely rotate or tumble along its short axis on the NMR time scale. If it were to rotate freely, the unsymmetrical capsuleplex would become symmetrical, leading to a single set of signals similar to those observed for 4,4′-dimethylstilbene. The restricted rotation of this compound highlights how the structure, size, and flexibility of the guest molecule dictate the feasibility of its motion within the confined capsular space. nih.gov

Furthermore, spatial confinement can profoundly impact the dynamics of chemical reactions, particularly isomerization reactions that involve significant structural rearrangement. Encapsulated trans-stilbenes, for instance, exhibit broader excited-state absorption spectra, excited-state lifetimes that are 3-4 times longer, and photoisomerization quantum yields that are 1.7-6.5 times lower compared to their solvated counterparts. This demonstrates the ability of the confined environment to alter the excited-state dynamics of these molecules.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic structure, stability, and reactivity of molecules. For stilbene (B7821643) derivatives, these methods provide insights into their ground and excited electronic states, crucial for elucidating their photophysical and photochemical processes.

Electronic Structure Calculations (e.g., CNDO/S, DFT)

Electronic structure calculations, such as those employing the Complete Neglect of Differential Overlap (CNDO/S) method and Density Functional Theory (DFT), are vital for characterizing the electronic states of stilbene derivatives. CNDO/S calculations, for instance, have been used to predict fluorescence and phosphorescence results for related compounds like 4-phenylpyridine, showing consistency with experimental observations and revealing insights into the inversion of n,π and π,π singlet states in acidic media researchgate.net.

DFT, a widely used quantum mechanical modeling method, is employed to investigate the electronic properties, molecular structures, and bond orders of various organic compounds researchgate.net. It has been used to scan potential energy surfaces (PES) and determine stable conformations and transition states in lignin (B12514952) model compounds, providing insights into bond strengths and energy barriers ncsu.edu. For stilbene and its derivatives, DFT calculations are crucial for understanding their ground-state geometries and the nature of their excited states, which dictate their photochemical behavior. The spin-flip density functional theory (SFDFT) approach, a variant of TDDFT, has been shown to be particularly promising for locating conical intersection (CI) points in photoisomerization processes, offering valuable insights where linear response time-dependent DFT might fall short acs.org.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping is a critical aspect of theoretical chemistry, illustrating how the potential energy of a molecular system changes with the positions of its constituent atoms fiveable.me. For stilbene derivatives, PES mapping is essential for understanding reaction pathways, conformational changes, and the energetics of isomerization. These surfaces are multidimensional, with the number of dimensions related to the degrees of freedom of the molecule fiveable.me.

Computational studies on α-methyl-cis-stilbene (cis-mSB) have involved exploring the excited-state potential energy surface to understand its branching reactions upon ππ* excitation researchgate.netresearchgate.netims.ac.jp. Similarly, the photoisomerization of stilbene has been investigated by mapping two-dimensional potential energy surfaces along twisting and pyramidalization angles acs.org. The complexity of accurately predicting PESs, especially for high-level electronic structure methods, is a recognized challenge in computational chemistry, often necessitating advanced techniques like integrating variational quantum eigensolver with machine learning arxiv.org.

Conical Intersection Characterization

Conical intersections (CIs) are points of degeneracy between two or more electronic potential energy surfaces, playing a central role in non-adiabatic processes and ultrafast non-radiative decay in photochemical reactions diva-portal.orgnih.govcore.ac.ukaps.org. Characterizing these intersections is crucial for understanding the photochemistry of stilbene derivatives.

For stilbene and its derivatives, CIs provide ultrafast non-radiative pathways for molecules to relax back to the electronic ground state, often leading to chemical reactions diva-portal.org. The spin-flip density functional theory (SFDFT) approach is particularly effective in locating and characterizing these CI points, yielding the correct topology of crossing points that conventional single-reference electronic structure methods struggle with acs.orgnih.gov. Studies on α-methyl-cis-stilbene have investigated the topography and accessibility of CI seams, which mediate the nonadiabatic transition from the ground state to an excited state researchgate.netdiva-portal.org. The presence of a methyl group can influence the nonplanarity of the molecule, affecting the excited-state lifetimes and torsional relaxation pathways to twisted intermediates researchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-dependent view of molecular processes, allowing researchers to track the movement of atoms and the evolution of chemical reactions.

On-the-Fly Molecular Dynamics (e.g., SF-TDDFT)

On-the-fly molecular dynamics (AIMD) simulations are a powerful tool for studying excited-state dynamics, where the electronic structure calculations are performed at each step of the simulation as the atoms move researchgate.net. For stilbene and its derivatives, Spin-Flip Time-Dependent Density Functional Theory (SF-TDDFT) is a preferred method for these simulations, as it can accurately describe S0/S1 conical intersections and thus naturally account for S1 → S0 nonadiabatic transitions researchgate.netims.ac.jpacs.orgnih.govresearchmap.jp.

SF-TDDFT-based AIMD simulations have been used to examine the photoreaction of ππ*-excited cis-stilbene (B147466), showing that it propagates primarily towards the twisted structural region with partial branching to the 4,4-dihydrophenanthrene (DHP) structure researchgate.netacs.org. Similar studies have been conducted for α-methyl-cis-stilbene (cis-mSB) and 1,1'-dimethylstilbene (dmSB) to understand the substituent effects on photoisomerization dynamics researchgate.netims.ac.jp.

Simulations of Excited-State Branching Reactions

Molecular dynamics simulations are instrumental in understanding the excited-state branching reactions of stilbene derivatives. These simulations can predict the relative yields of different photoproducts by tracking trajectories on the excited-state potential energy surfaces.

For α-methyl-cis-stilbene (cis-mSB), on-the-fly molecular dynamics simulations at the SF-TDDFT level have been used to examine its branching reaction into trans-mSB and 4a,4b-dihydrophenanthrene (B14708593) (DHP) forms upon ππ* excitation researchgate.netresearchgate.netims.ac.jp. The branching ratio of trajectories for cis-mSB was calculated, indicating that the trans-mSB isomer is a dominant product.

Table 1: Branching Ratios in Excited-State Reactions of Stilbene Derivatives

| Compound | Initial Excitation | Branching Products (Ratio) | Dominant Product | Reference |

| α-Methyl-cis-stilbene (cis-mSB) | ππ | DHP:twist = 11:29 | trans-mSB | researchgate.netresearchgate.netims.ac.jp |

| cis-Stilbene (SB) | ππ | trans:DHP = 35:13 | trans-Stilbene (B89595) | researchgate.net |

The branching mechanism for α-methylstilbene has been analyzed by comparing it with stilbene (SB) and 1,1′-dimethylstilbene (dmSB), elucidating how substituents affect the excited-state branching reaction researchgate.netresearchgate.netims.ac.jp. It has been observed that cis-mSB exhibits a faster decay rate to the ground state compared to cis-stilbene and 1,1′-dimethylstilbene, attributed to the loss of a slow decay component researchgate.netresearchgate.netims.ac.jp. This highlights the significant impact of methyl substitution on the photophysical and photochemical behavior of stilbene derivatives researchgate.net.

Structure-Property Relationships

Computational studies are instrumental in establishing the link between the molecular structure of 4-methylstilbene and its observed physical and chemical properties.

The accurate determination of molecular structures is fundamental to understanding chemical properties. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the geometries of stilbene derivatives, which are then validated against experimental data, notably X-ray diffraction. For instance, X-ray structures of cis- and trans-α-methylstilbene have been determined and compared with calculated structures, revealing significant differences attributed to the steric requirements of the methyl group researchgate.netnih.gov. These studies indicate that deviations from planarity, imposed by methyl substitution, account for various observed behaviors researchgate.netnih.gov. In analogous compounds like 4-amino-4'-methylstilbene, X-ray crystallography has shown dihedral angles of less than 5° between the rings, with DFT calculations confirming electron density displacement . Such correlations between theoretical predictions and experimental observations are crucial for refining computational models and enhancing their predictive power.

The presence of a methyl group in this compound introduces specific torsional barriers, which are critical for understanding its conformational dynamics. Computational analyses have explored how substituents influence these barriers. For example, studies on p-hydroxy-p'-methyl-t-stilbene and its water complexes have investigated methyl torsional barriers, demonstrating that electron-donating groups can reduce the S1 barrier to methyl internal rotation acs.org. Similarly, in trans-p-amino-p'-methylstilbene, amino substitution was found to cause a subtle change in the methyl torsional barrier relative to p-methylstilbene in the ground state acs.org. The origin of the methyl torsional potential barrier is generally understood as the energy difference between the equilibrium and maximum energy conformers during methyl rotation, influenced by the interactions of π and σ electrons ias.ac.in. The impact of methyl substituents on molecular structure and reactivity has also been discussed for 2-methylstilbene, where a methyl group in the ortho position can disrupt conjugation and induce twisting of the phenyl ring vt.edu.

The following table summarizes representative data on methyl torsional barriers for related stilbene derivatives, highlighting the influence of substituents:

| Compound | Substituent Effect | S1 Barrier Reduction | Ground State Barrier Change | Reference |

| p-hydroxy-p'-methyl-t-stilbene | Electron-donating hydroxy group | Approx. 20% | - | acs.org |

| trans-p-amino-p'-methylstilbene (AMeS) | Electron-donating amino group | - | Subtle change vs. p-methylstilbene | acs.org |

| p-methoxy-p'-methylstilbene (MoMeS) | Lower electron-donating methoxy (B1213986) group | Smaller change than AMeS | - | acs.org |

Computational methods are extensively used to predict the photophysical parameters of stilbene derivatives, providing insights into their light absorption, emission, and excited-state dynamics. Significant differences in the photochemical and photophysical behavior of trans-α-methylstilbene compared to trans-stilbene have been attributed to structural changes caused by the methyl group's steric hindrance researchgate.netnih.gov. Theoretical calculations, including Time-Dependent Density Functional Theory (TDDFT), are employed to predict absorption and emission spectra acs.org. Deviations from planarity due to methyl substitution can lead to shorter lifetimes of trans excited states and rapid torsional relaxation, which explains the sharp decrease in fluorescence quantum yield researchgate.netnih.gov. Furthermore, computational modeling is essential for understanding Förster Resonance Energy Transfer (FRET) systems and calculating Förster radii in compounds like stilbene-silsesquioxanes, which are directly related to their photophysical properties umich.edu. Theoretical and experimental investigations have also explored the refractive index and photochemistry of stilbenes, noting that an α-methyl group can decrease the planarity, thereby reducing polarizability and refractive index differences nasa.gov.

Mechanistic Computational Analysis

Computational analysis is crucial for elucidating the detailed mechanisms of reactions involving this compound, providing a molecular-level understanding of reaction pathways, transition states, and energetic profiles.

Computational studies have been employed to elucidate the reaction mechanisms of stilbene derivatives, distinguishing between different pathways such as cation radical and electrophilic mechanisms. For instance, in the iodine(III)-mediated oxidative amination of alkenes, including (E)-methylstilbene, computational studies using the M06 functional indicate that reactions initiate with an electrophilic attack by a cationic iodine(III) unit on the double bond nih.govresearchgate.net. This leads to the formation of an intermediate with a single C-I bond and a planar sp2 carbocationic center nih.govresearchgate.net. Beyond electrophilic additions, computational molecular dynamics studies have explored excited-state branching reactions, such as the photoisomerization of α-methyl-cis-stilbene into its trans form and 4a,4b-dihydrophenanthrene, analyzing the branching ratios and mechanisms researchgate.net. The photoisomerization of stilbene and dimethyl-stilbene has also been investigated using spin-flip density functional theory to map multi-state energy landscapes, providing a detailed understanding of the photoreaction pathways acs.org.

Computational methods are vital for understanding the thermodynamics and kinetics governing the complexation of this compound, particularly in host-guest systems like encapsulation. Studies have shown that this compound can be encapsulated within water-soluble organic capsules, such as cucurbituril (B1219460) (OA) capsules, forming 2:1 host-guest complexes acs.orgacs.org. Within these confined spaces, the dynamics of the guest molecule can be significantly altered; for example, this compound does not rotate or tumble along its short axis on the NMR timescale when encapsulated, indicating strong confinement acs.org.

The thermodynamics of encapsulation for α-methylstilbene with cyclodextrins have been investigated, revealing important parameters such as apparent formation constants (KFapp), and negative entropy, enthalpy, and Gibbs free energy values for the encapsulation process researchgate.net. Molecular docking calculations have shown a high degree of correlation with experimental values for these complexation constants, further validating the computational approaches researchgate.net. The table below presents thermodynamic parameters for the encapsulation of trans-α-methylstilbene with cyclodextrins:

| Parameter | Value (at 25 °C) | Reference |

| Entropy Change (ΔS) | -8.86 × 10⁻³ ± 0.40 kJ mol⁻¹ K⁻¹ | researchgate.net |

| Enthalpy Change (ΔH) | -16.70 ± 0.98 kJ mol⁻¹ | researchgate.net |

| Gibbs Free Energy (ΔG) | -14.00 ± 0.55 kJ mol⁻¹ | researchgate.net |

These computational insights into complexation provide a deeper understanding of how host environments can influence the properties and behavior of guest molecules like this compound.

Polymer Science and Advanced Materials Engineering

Design and Application of Advanced Materials

Photoactive Polymer Systems

Molecular Probes for Polymerization Monitoring

Stilbene (B7821643) derivatives, including those containing fluorine atoms, have been explored as fluorescent molecular probes for monitoring photopolymerization processes, particularly cationic photopolymerization. tandfonline.com These compounds can absorb in the ultraviolet range and emit in the blue region of the visible spectrum, making them suitable for observing changes during polymerization. tandfonline.com For instance, trans,trans-1,4-bis[2-(2',5'-dimethoxy)phenylethyl)-2,3,5,6-tetrafluorobenzene, a stilbene derivative, demonstrated high sensitivity to environmental changes, indicating its utility in monitoring both cationic and free radical photopolymerization. tandfonline.com While 4-Methylstilbene itself may not be explicitly cited as a direct probe in all studies, the principles of stilbene-based fluorophores are applicable. A related compound, 4-chloromethylphenylcarbamoyloxy-methylstilbene, has been incorporated into polyacrylates to confer interesting photophysical properties, suggesting its potential in monitoring or sensing within polymeric systems. tandfonline.com

Controlled Release Systems Based on Photoresponsive Polymers

The photoisomerization capabilities inherent to stilbene structures, including this compound, make them ideal candidates for integration into photoresponsive polymers used in controlled release systems. These polymers undergo changes in their properties upon light exposure, enabling the controlled delivery of encapsulated substances. mdpi.comspecificpolymers.com For example, light-sensitive microcapsules and membranes have been prepared using liquid crystalline polyesters containing the photo-sensitive α-methylstilbene moiety. acs.org Research indicates that the release of encapsulated materials, such as vanillin, from these microcapsules is significantly influenced by UV irradiation. acs.org It has been hypothesized that the altered shell permeability is a result of cooperative rearrangements of the polymeric chains induced by the photo-isomerization of the α-methylstilbene component. mdpi.comacs.org Furthermore, polymers incorporating methylstilbene building blocks have been investigated for their application in controlled release antimicrobial packaging, highlighting their versatility in material design. dntb.gov.ua

Polymeric Surfactants for Membrane Protein Studies

Copolymers derived from this compound have demonstrated significant utility as polymeric surfactants in the study of membrane proteins. Specifically, 2-methyl- and this compound–maleic anhydride (B1165640) (MAh) copolymers have shown excellent performance in extracting proteins from biological membranes while preserving their native lipid environment. memtein.com These strictly alternating copolymers are actively being investigated for their efficacy in this application. memtein.com The synthesis of these copolymers has been optimized, with the use of anisole (B1667542) as a polymerization solvent effectively preventing gelation, a common challenge in their preparation. memtein.com Amphipathic polymers, including methylstilbene-alt-maleic acid (STMA) co-polymers, are recognized as valuable tools for the detergent-free isolation of membrane proteins and their surrounding annular lipid bilayers into nanodiscs, facilitating structural and functional analyses in a near-native environment. ualberta.canih.gov

Organic Compounds for Electronic and Optical Applications

This compound and its derivatives are important in the field of organic electronics and optics due to their conjugated π-systems and distinct photophysical properties. Stilbene derivatives are broadly utilized as optical brighteners and are key components in the construction of efficient organic light-emitting diodes (OLEDs) and solar cells. tandfonline.com In liquid crystal technology, α-methylstilbene-based compounds exhibit high birefringence and a wide nematic range, making them suitable for display applications. tandfonline.comnycu.edu.tw The presence of an α-methyl group can influence the planarity of trans-stilbene (B89595) compounds, which in turn affects their polarizability and potentially the refractive index differences crucial for applications like holographic memory. nasa.gov Furthermore, "methylstilbene dicyanide" (MSDC) has been explored in the context of polymer-bound donor-acceptor-donor compounds for three-dimensional optical memory systems. google.com The broader class of stiff-stilbene photoswitches, which includes such derivatives, is noted for its high quantum yield for photoisomerization and thermal stability, rendering them suitable for optical applications such as molecular rotors and optical switches. researchgate.net

Spectroscopic and Structural Characterization of Polymeric Materials

The unique spectroscopic properties of this compound and its derivatives make them amenable to detailed characterization, providing insights into their behavior within polymeric matrices and their potential applications.

Time-Resolved Photoluminescence Spectroscopy

Time-resolved photoluminescence (PL) spectroscopy is a crucial technique for understanding the excited-state dynamics and isomerization pathways of stilbene derivatives, including those incorporated into polymeric materials. Studies on graft copolymers with stilbenoid side chains on a polystyrene (PS) backbone have utilized time-resolved PL to characterize their absorption and emission properties. uantwerpen.beacs.org For instance, investigations into a zero-dimensional hybrid organic-inorganic indium bromide featuring photoemissive trimethyl-(4-stilbenyl) methylammonium (B1206745) cations employed time-resolved photoluminescence measurements to analyze its blue emission. osti.gov The fluorescence lifetime of trans-stilbene, which can extend up to 2 nanoseconds under specific conditions (e.g., when lower vibrational levels of the S1 state are populated), indicates an inhibition of the isomerization reaction, a phenomenon observable through time-resolved techniques. tsu.ru

Excimer Formation and Emission Properties

Excimer formation is a notable photophysical phenomenon observed in stilbene derivatives, particularly in concentrated solutions or within polymeric matrices. Mixed monomer/excimer emission has been identified as a characteristic feature for graft copolymers containing stilbenoid side chains on a polystyrene backbone. uantwerpen.beacs.org The reversibility of this excimer formation can vary depending on the specific graft. uantwerpen.beacs.org It has been observed that photoluminescence efficiencies generally decrease with increasing concentration in systems exhibiting excimeric emission, with exceptions such as 4-methoxystilbene. uantwerpen.beacs.org Research also indicates that methylstilbene molecules can form ground-state complexes and excimers when positioned approximately 6 Å apart on the same side of a peptide chain. researchgate.net Conversely, the absence of excimer emission in some photo-polymers suggests limitations in the interaction between an excited stilbene unit and an unexcited one, which is necessary for excimer production. tandfonline.com

Mechanistic Organic Chemistry Involving 4 Methylstilbene

Electron Transfer and Pericyclic Reactions

Pericyclic reactions are concerted processes that occur through a cyclic transition state. nih.gov The involvement of electron transfer can dramatically alter the feasibility and pathways of these reactions by creating highly reactive radical ion intermediates.

Aminium salts, such as tris(4-bromophenyl)aminium hexachloroantimonate, are potent single-electron oxidants that can catalyze reactions with electron-rich substrates. nih.gov The catalytic cycle is initiated by a single electron transfer (SET) from the π-bond of an alkene, like 4-methylstilbene, to the aminium salt. This generates a radical cation of the alkene.

The formation of the this compound radical cation is a critical step, as this intermediate is significantly more reactive towards nucleophiles and dienophiles than the neutral parent molecule. This enhanced reactivity facilitates pericyclic reactions that might not occur or would require harsh conditions with the neutral stilbene (B7821643). For example, the radical cation can readily engage in Diels-Alder-type cycloadditions. The discovery of aminium salt-catalyzed Diels-Alder reactions has spurred significant interest in the field of cation radical chemistry and expanded the scope of pericyclic reactions. nih.gov

Mechanism of Aminium Salt-Catalyzed Activation:

Electron Transfer: The electron-rich double bond of this compound donates a single electron to the aminium salt catalyst.

Formation of Radical Cation: This SET process results in the formation of the this compound radical cation and the neutral amine.

Pericyclic Reaction: The highly reactive radical cation undergoes a pericyclic reaction (e.g., cycloaddition) with another reactant.

Catalyst Regeneration: Subsequent steps, which may involve electron transfer back to an intermediate, regenerate the aminium salt, allowing the catalytic cycle to continue.

Hammett-Brown analysis is a powerful tool in physical organic chemistry used to probe reaction mechanisms by correlating reaction rates with the electronic properties of substituents on an aromatic ring. The analysis uses the Hammett equation, log(k/k₀) = ρσ⁺, where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ⁺ is the substituent constant, which quantifies the electronic effect of a substituent (in this case, for reactions involving carbocation intermediates).

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.

A plot of log(k/k₀) versus σ⁺ yields a straight line with a slope of ρ. The sign and magnitude of ρ provide insight into charge development during the rate-determining step of the reaction. For an electrophilic attack on the double bond of a substituted stilbene, a large, negative ρ value indicates that electron-donating groups accelerate the reaction. This implies a buildup of positive charge in the transition state, which is consistent with a stepwise mechanism involving a discrete carbocation intermediate rather than a fully concerted process.

For instance, in a reaction involving various substituted stilbenes, a Hammett plot can distinguish between mechanistic pathways. researchgate.net A significant negative ρ value would suggest that the transition state is stabilized by electron-donating groups like the methyl group in this compound, pointing towards a mechanism with substantial carbocationic character.

| Substituent (X) in X-Stilbene | σ⁺ Value | Relative Rate (kₓ/k₀) | log(kₓ/k₀) |

|---|---|---|---|

| 4-OCH₃ | -0.78 | 50.0 | 1.70 |

| 4-CH₃ | -0.31 | 5.0 | 0.70 |

| H | 0.00 | 1.0 | 0.00 |

| 4-Cl | 0.11 | 0.4 | -0.40 |

| 4-NO₂ | 0.79 | 0.01 | -2.00 |

Table 1. Hypothetical data for a Hammett-Brown analysis of an electrophilic addition to substituted stilbenes. A plot of log(kₓ/k₀) vs. σ⁺ would yield a negative ρ value, indicating positive charge buildup in the transition state.

Isomerization and Rearrangement Mechanisms

An allylic rearrangement is a reaction in which a double bond shifts to an adjacent carbon atom, often accompanied by the migration of a substituent. lscollege.ac.in The reaction typically proceeds through a resonance-stabilized intermediate, such as an allylic carbocation or radical. firsthope.co.in This delocalization of charge or spin across the three-carbon allylic system accounts for the formation of constitutional isomers. firsthope.co.inmasterorganicchemistry.com

While this compound does not possess a classic allylic system, its benzylic methyl group can exhibit similar reactivity. The C-H bonds of the methyl group are adjacent to the π-system of the phenyl ring, making them benzylic. Abstraction of a hydrogen atom from this methyl group would generate a resonance-stabilized benzylic radical. This radical intermediate is analogous to an allylic radical, with the unpaired electron delocalized into the aromatic ring. This delocalized radical could then react at different positions, leading to products that appear to result from a rearrangement. This type of reactivity is central to allylic and benzylic C-H functionalization reactions, which are powerful methods for organic synthesis. nih.govrsc.orgwisc.edu

General Mechanism for Allylic-Type Rearrangement:

Formation of Intermediate: A reaction is initiated at the benzylic position (the methyl group) of this compound, forming a resonance-stabilized radical or cation.

Resonance Delocalization: The intermediate's charge or radical character is delocalized across the π-system, including the aromatic ring.

Nucleophilic/Radical Attack: A nucleophile or radical can attack any of the electron-deficient or radical-bearing carbons in the resonance hybrid, potentially leading to a rearranged product.

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes (e.g., hydrogen with deuterium). wikipedia.org It is a sensitive probe for determining reaction mechanisms, particularly for identifying whether a specific bond is broken or formed in the rate-determining step. princeton.edu

A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-determining step. princeton.edu A secondary KIE (kH/kD is close to 1) occurs when the bond to the isotope is not broken but its environment changes, for example, due to a change in hybridization. princeton.edu

In the context of this compound, a key reaction to study with KIEs is the thermal or photochemical cis-trans isomerization. This process does not involve the breaking of C-H bonds but rather the rotation around the central C=C bond through a twisted transition state, often referred to as the phantom state. researchgate.net If the vinylic hydrogens of this compound were replaced with deuterium, a secondary KIE would be expected. The magnitude of this effect would provide insight into the structure of the transition state. For example, a change in the out-of-plane bending vibrational frequencies of the C-H(D) bonds as the molecule moves from a planar ground state to a non-planar, twisted transition state would result in a measurable secondary KIE. An inverse KIE (kH/kD < 1) can also occur, often when a bond becomes stiffer in the transition state. rutgers.edu

| Isotopologue | Reaction | Expected kH/kD | Mechanistic Implication |

|---|---|---|---|

| Vinylic-d₁-4-methylstilbene | Cis-Trans Isomerization | ~1.15 | Secondary KIE; change from sp² to a more sp³-like hybridization in the transition state. |

| Methyl-d₃-4-methylstilbene | Radical H-Abstraction | 4-7 | Primary KIE; C-H bond breaking is the rate-determining step. |

| Vinylic-d₁-4-methylstilbene | Electrophilic Addition | ~0.9 | Inverse secondary KIE; steric hindrance or electronic effects stiffen C-H bending in the transition state. |

Table 2. Illustrative Kinetic Isotope Effects (KIEs) for proposed reactions involving this compound and their mechanistic interpretations.

Q & A

Q. How can researchers optimize the synthesis of 4-methylstilbene to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium-based catalysts for Heck coupling), solvents (toluene or DMF), and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize purity via melting point analysis and NMR spectroscopy. For reproducibility, document stoichiometric ratios and reaction times meticulously .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Methodological Answer : Use 1H/13C NMR to confirm structural integrity (e.g., trans-configuration via coupling constants >16 Hz for vinyl protons). UV-Vis spectroscopy (λmax ~290–320 nm) identifies π→π* transitions. GC-MS or HPLC-MS validates molecular weight and purity. Cross-reference spectral data with NIST databases or prior literature for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Store in airtight containers away from oxidizers and light. In case of skin contact, wash with soap and water; for spills, neutralize with inert absorbents. Refer to GHS hazard codes (H302, H312) and OSHA guidelines for acute toxicity mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound across studies?

- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (solvent polarity, temperature, excitation wavelengths). Compare data with computational models (TD-DFT) to predict absorption/emission spectra. Address discrepancies by verifying sample purity (e.g., elemental analysis) and instrumental calibration. Publish raw datasets in supplementary materials for transparency .

Q. What strategies are effective for analyzing the oxidative stability of this compound in different matrices?

- Methodological Answer : Perform accelerated aging studies under varying O2 levels and UV exposure. Quantify degradation products via LC-MS/MS and monitor oxidation markers (e.g., hydroperoxides via iodometric titration). Use kinetic modeling (Arrhenius plots) to extrapolate shelf-life. Include control experiments with antioxidants (e.g., BHT) to assess stabilization efficacy .

Q. How can computational methods enhance the design of this compound-based probes for biological imaging?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to predict binding affinity with cellular targets (e.g., microtubules). Simulate solvatochromic effects using COSMO-RS to optimize fluorescence in aqueous environments. Validate in vitro using confocal microscopy and fluorescence lifetime imaging (FLIM). Cross-validate computational predictions with experimental Stokes shifts .

Q. What experimental designs minimize batch-to-batch variability in this compound synthesis for pharmacological studies?

- Methodological Answer : Implement Quality-by-Design (QbD) principles: Define Critical Process Parameters (CPPs) like catalyst loading and mixing speed. Use DOE (Design of Experiments) to identify optimal ranges. Characterize each batch via DSC (melting point consistency) and FTIR (functional group integrity). Archive samples for long-term stability testing .

Data Analysis & Reporting Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

- Methodological Answer : Follow Beilstein Journal guidelines: Provide step-by-step protocols, including exact reagent grades, equipment models, and purification details. Report yields as mass/percentage and specify purity thresholds (e.g., ≥95% by HPLC). For novel compounds, include elemental analysis (C, H, N) and high-resolution mass spectra .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to contextualize significance .

Ethical & Compliance Considerations

Q. How can researchers address ethical concerns when studying this compound derivatives in cell-based assays?

- Methodological Answer :

Adhere to institutional review board (IRB) protocols for cell line sourcing (e.g., ATCC authentication). Disclose conflicts of interest and funding sources. For in vivo studies, follow ARRIVE guidelines for animal welfare. Include toxicity data (LD50, EC50) in publications to inform risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。